molecular formula C10H9N3O2 B13206727 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde

4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B13206727
M. Wt: 203.20 g/mol
InChI Key: LQZDGRKHAZKZDM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the triazole derivative . The reaction conditions often include refluxing the reaction mixture and subsequent purification steps like recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions that modulate its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity. The combination of the methoxyphenyl group and the triazole ring makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C10H9N3O2/c1-15-9-4-2-8(3-5-9)13-7-11-12-10(13)6-14/h2-7H,1H3

InChI Key

LQZDGRKHAZKZDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NN=C2C=O

Origin of Product

United States

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